molecular formula C18H19NO2 B13162891 (2E)-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid

(2E)-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid

Cat. No.: B13162891
M. Wt: 281.3 g/mol
InChI Key: AOIZOMFCLNEJPH-VQHVLOKHSA-N
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Description

(2E)-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid is a complex organic compound characterized by its unique structure, which includes an indene moiety fused with a pyrrole ring and an acrylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indene derivative, followed by the formation of the pyrrole ring through cyclization reactions. The final step involves the introduction of the acrylic acid group via a condensation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the acrylic acid group to an alcohol or other reduced forms.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases, including cancer and inflammatory conditions.

Industry

In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2E)-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]propanoic acid
  • (2E)-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]butanoic acid

Uniqueness

Compared to similar compounds, (2E)-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid is unique due to its specific structural features, such as the presence of the acrylic acid group

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

(E)-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid

InChI

InChI=1S/C18H19NO2/c1-12-10-15(7-9-18(20)21)13(2)19(12)17-8-6-14-4-3-5-16(14)11-17/h6-11H,3-5H2,1-2H3,(H,20,21)/b9-7+

InChI Key

AOIZOMFCLNEJPH-VQHVLOKHSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC3=C(CCC3)C=C2)C)/C=C/C(=O)O

Canonical SMILES

CC1=CC(=C(N1C2=CC3=C(CCC3)C=C2)C)C=CC(=O)O

Origin of Product

United States

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